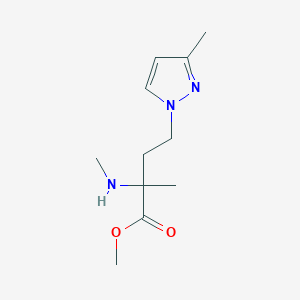

Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Beschreibung

Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Eigenschaften

Molekularformel |

C11H19N3O2 |

|---|---|

Molekulargewicht |

225.29 g/mol |

IUPAC-Name |

methyl 2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9-5-7-14(13-9)8-6-11(2,12-3)10(15)16-4/h5,7,12H,6,8H2,1-4H3 |

InChI-Schlüssel |

LQFCHWMVUZZFEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1)CCC(C)(C(=O)OC)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrazole derivative followed by esterification and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistency in the product quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring in the compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)butanoate: Lacks the additional methyl group on the pyrazole ring.

Ethyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Has an ethyl ester instead of a methyl ester.

Methyl 2-ethyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Has an ethyl group instead of a methyl group on the butanoate chain.

Uniqueness

Methyl 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the additional methyl group on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biologische Aktivität

Methyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring which is known for various biological activities. The molecular formula is , and it features both methyl and amino functional groups that may contribute to its pharmacological properties.

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For example, some studies suggest that similar compounds can inhibit cyclooxygenase enzymes, which are crucial in inflammation and pain pathways .

- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to metabolic regulation. Research indicates that pyrazole derivatives can modulate the activity of transcription factors involved in lipid metabolism and glucose homeostasis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including Methyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate:

- In Vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 20 to 70 µM depending on the bacterial strain tested .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structural features may enable it to inhibit inflammatory mediators, leading to reduced edema and pain in animal models .

Case Studies

- Case Study on Metabolic Syndrome : A study explored the effects of a structurally similar pyrazole derivative on metabolic syndrome. Mice treated with the compound showed improved glycemic control and reduced adipose tissue mass compared to control groups .

- Clinical Implications : In clinical settings, compounds with similar structures have been investigated for their potential use in treating conditions such as arthritis and other inflammatory diseases due to their ability to modulate immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.